BenchChemオンラインストアへようこそ!

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Lipophilicity modulation Fluorine substitution effects Physicochemical property optimization

For systematic SAR and selectivity profiling: this ortho-fluorophenoxy, p-tolyl-isoxazol-acetamide scaffold (MW 340.3, TPSA 64.4 Ų, LogP 3.3) lies within CNS drug-likeness space. It combines three distinct pharmacophores where subtle regioisomeric changes drastically shift IC50 values—as demonstrated in HeLa cell assays where para-to-ortho moves altered potency from 0.91 µM to >400 µg/mL. Choose this exact compound for matched molecular comparisons, HSP90 selectivity studies vs. trimethoxyphenyl analogs, and as a permeability benchmark in BBB assays. Generic substitution without matched confirmation risks divergent biological outcomes.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 946210-19-1
Cat. No. B2595351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
CAS946210-19-1
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H17FN2O3/c1-13-6-8-14(9-7-13)18-10-15(22-25-18)11-21-19(23)12-24-17-5-3-2-4-16(17)20/h2-10H,11-12H2,1H3,(H,21,23)
InChIKeyMDWFHDYGFBNXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946210-19-1): Structural Identity and Compound Class for Research Procurement


2-(2-Fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946210-19-1, PubChem CID 16866669) is a synthetic small-molecule belonging to the 2-isoxazol-3-yl-acetamide class [1]. Its structure comprises a 2-fluorophenoxy moiety linked via an acetamide bridge to a 5-(p-tolyl)isoxazole core. The compound has a molecular weight of 340.3 g/mol, a calculated XLogP3 of 3.3, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 64.4 Ų [1]. This structural class has been investigated in medicinal chemistry for anticancer, anti-HIV, and anti-inflammatory applications [2][3].

Why Generic Substitution of 2-(2-Fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946210-19-1) Is Not Scientifically Justified


Within the 2-isoxazol-3-yl-acetamide series, minor structural modifications produce large shifts in biological activity. In a systematic SAR study of phenyl-isoxazole-carboxamide derivatives, moving a substituent from the para to the ortho position or replacing a halogen with a methyl group altered IC50 values against HeLa cells from 0.91 µM to >400 µg/mL [1]. Similarly, in 2-isoxazol-3-yl-acetamide analogues targeting HSP90, the presence and position of the fluorophenoxy substituent was found to be a critical determinant of both anti-HIV potency and the therapeutic index [2]. The target compound incorporates three distinct pharmacophoric elements—ortho-fluorophenoxy, p-tolyl-isoxazole, and a methylene-linked acetamide—whose combined contribution to target engagement, selectivity, and physicochemical behavior cannot be assumed from any single analog. Generic substitution without matched experimental confirmation therefore carries a high risk of divergent biological outcomes [1][2].

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946210-19-1) Against Closest Analogs


Ortho-Fluorophenoxy Substitution: Computed Lipophilicity and Hydrogen Bonding Differentiation from Non-Fluorinated and Para-Fluorinated Analogs

The ortho-fluorophenoxy group imparts distinct physicochemical properties compared to non-fluorinated and regioisomeric analogs. The target compound has a computed XLogP3 of 3.3 [1]. The non-fluorinated comparator 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946344-54-3, MW 306.36 g/mol) is predicted to have a lower XLogP (estimated ~2.8) due to the absence of the electronegative fluorine, reducing lipophilicity and membrane permeability potential [2]. Conversely, the para-fluorinated regioisomer 2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is expected to have a nearly identical XLogP but differs in electrostatic surface potential, hydrogen bond acceptor orientation, and metabolic stability profile due to the altered position of the fluorine atom [3].

Lipophilicity modulation Fluorine substitution effects Physicochemical property optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Differentiation from Methoxy-Substituted and N-Alkyl Analogs

The target compound has a topological polar surface area (TPSA) of 64.4 Ų and 5 hydrogen bond acceptors (HBA), placing it within the drug-like space defined by Veber's rules (TPSA < 140 Ų, HBA ≤ 10) [1]. The methoxy analog 2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946261-82-1) has an increased HBA count of 6 and a higher TPSA, which may reduce passive oral absorption relative to the target compound [2]. The N-isopropyl analog N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, lacking the fluorophenoxy-acetamide extension, has a lower TPSA and reduced molecular complexity but is reported to have weaker antiproliferative activity (IC50 ~15 µM against MCF-7 in preliminary screening) compared to halogenated phenoxy derivatives in the same series [3].

Drug-likeness Oral bioavailability prediction Veber rules

Class-Level Antiproliferative Activity: Ortho-Fluorophenoxy Isoxazole-Acetamides Differentiate from Non-Halogenated Congeners in the MCF-7 Breast Cancer Model

In a class-level SAR study of fluorophenyl-isoxazole-carboxamide derivatives, ortho-fluoro substitution conferred improved antiproliferative activity against MCF-7 breast cancer cells compared to non-fluorinated or para-substituted analogs [1]. Compound 2c, bearing a chloro-fluoro substitution pattern, achieved an IC50 of 1.59 µg/mL against MCF-7, while the most potent ortho-fluoro compound 2b achieved an IC50 of 0.11 µg/mL against HeLa cells [2]. Although direct IC50 data for the target compound against these cell lines is not available from non-proprietary sources, the presence of the ortho-fluorophenoxy group in the target compound aligns it with the more active subset of this chemotype rather than the non-fluorinated or methoxy-substituted variants that showed IC50 values >39 µg/mL [1][3].

Breast cancer cytotoxicity Structure-activity relationship Halogenated phenoxy pharmacophore

Rotatable Bond Count and Molecular Flexibility: Differentiation from Conformationally Restricted Isoxazole Analogs

The target compound possesses 6 rotatable bonds, providing a moderate degree of conformational flexibility [1]. This contrasts with more rigid isoxazole amide analogs such as N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (CAS 946261-81-0) which have fewer rotatable bonds and a constrained thiazole ring, potentially limiting the accessible conformational space for target binding . While increased flexibility may impose a higher entropic penalty upon binding, it also allows exploration of a broader pharmacophoric space, which can be advantageous when the precise conformation of the biological target's binding pocket is not fully characterized [2]. For screening library procurement, the rotatable bond count positions this compound in the 'lead-like' flexibility range (3–9 rotatable bonds) favored for hit identification.

Molecular flexibility Entropy penalty Ligand efficiency

Recommended Research Application Scenarios for 2-(2-Fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946210-19-1) Based on Current Evidence


Focused Library Design for Anticancer Lead Discovery Targeting Breast, Cervical, and Liver Cancer Cell Lines

Based on class-level SAR demonstrating that fluorophenyl-isoxazole derivatives achieve single-digit micromolar to sub-micromolar IC50 values against HeLa, Hep3B, and MCF-7 cell lines, this compound is suited as a core scaffold for systematic medicinal chemistry exploration of the phenoxy substitution effects on anticancer potency [1][2]. The ortho-fluorophenoxy motif provides a defined starting point for SAR expansion, with the p-tolyl-isoxazole serving as a constant region amenable to further functionalization [3].

Physicochemical Property Benchmarking for CNS Drug Discovery Screening Cascades

With a TPSA of 64.4 Ų, XLogP3 of 3.3, and only one hydrogen bond donor, this compound lies within the favorable range for CNS drug-likeness (TPSA < 90 Ų, LogP 1–4, HBD < 3) [1][4]. It may serve as a reference compound for establishing permeability benchmarks in PAMPA-BBB or MDCK-MDR1 assays, allowing differentiation from analogs with higher TPSA or additional H-bond donors that would likely exhibit lower CNS penetration.

Negative Control or Selectivity Profiling in HSP90-Dependent Anti-HIV Screening

The 2-isoxazol-3-yl-acetamide scaffold has been validated as an HSP90 N-terminal inhibitor with anti-HIV activity [2]. While the specific activity of this compound against HSP90 has not been independently published, its structural divergence from the most potent HSP90 inhibitors (which typically feature a 3,4,5-trimethoxyphenyl rather than p-tolyl substitution) makes it a candidate for selectivity profiling to assess the contribution of the p-tolyl group to HSP90 binding versus off-target effects in antiviral assays.

Computational Chemistry and Molecular Docking Training Sets

The compound's well-defined chemical structure, moderate molecular weight (340.3 g/mol), and available computed descriptors (InChIKey MDWFHDYGFBNXHS-UHFFFAOYSA-N, SMILES in PubChem) make it suitable for use in computational chemistry workflows, including molecular docking campaigns against isoxazole-binding targets, pharmacophore model generation, and machine learning-based QSAR model training and validation [1].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.